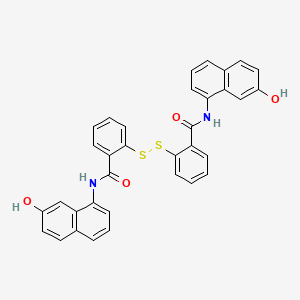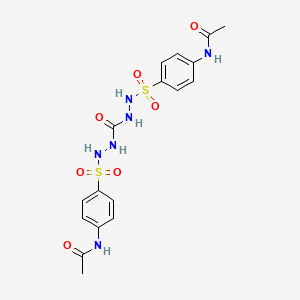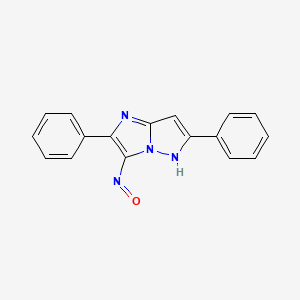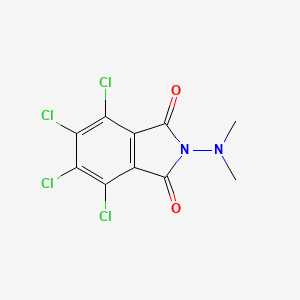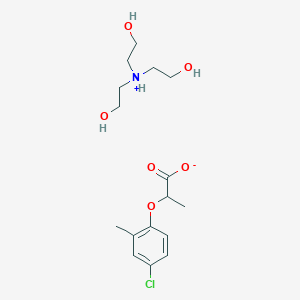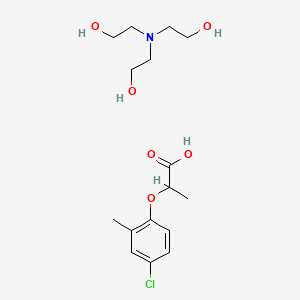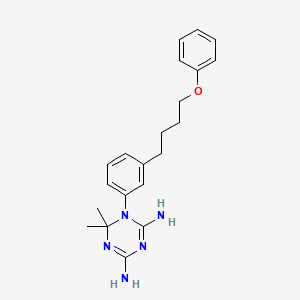
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize cyanuric chloride as a starting material, which undergoes sequential nucleophilic substitution reactions with various amines and other nucleophiles . The reaction conditions usually involve refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms in cyanuric chloride are replaced by nucleophiles like amines. Common reagents used in these reactions include cyanuric chloride, primary amines, and solvents like dichloromethane. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, some triazine derivatives act as inhibitors of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making these compounds effective in cancer treatment .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- can be compared with other similar compounds such as:
Benzoguanamine: Known for its use in melamine resins.
Propazine: A herbicide used in agriculture.
Hexamethylmelamine: Used clinically for its antitumor properties. The uniqueness of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-phenoxybutyl)phenyl)- lies in its specific structure and the presence of the phenoxybutyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24892-87-3 |
|---|---|
Molecular Formula |
C21H27N5O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
6,6-dimethyl-1-[3-(4-phenoxybutyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H27N5O/c1-21(2)25-19(22)24-20(23)26(21)17-11-8-10-16(15-17)9-6-7-14-27-18-12-4-3-5-13-18/h3-5,8,10-13,15H,6-7,9,14H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
IHIHTZZDMBOPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)CCCCOC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



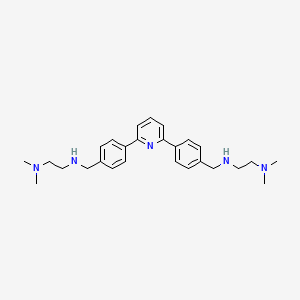
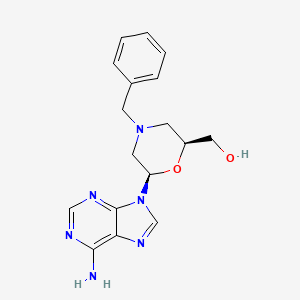


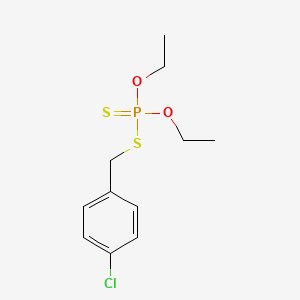
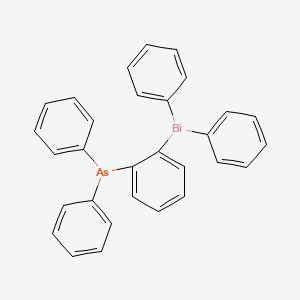
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
